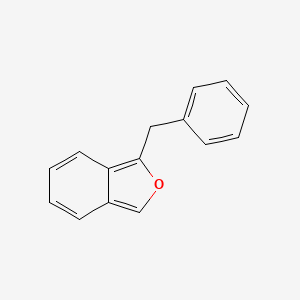

1-Benzylisobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61200-14-4 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-benzyl-2-benzofuran |

InChI |

InChI=1S/C15H12O/c1-2-6-12(7-3-1)10-15-14-9-5-4-8-13(14)11-16-15/h1-9,11H,10H2 |

InChI Key |

WJKWZAWTLXQRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=CO2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Benzylisobenzofuran

Cycloaddition Reactions

1-Benzylisobenzofuran, like other isobenzofuran (B1246724) derivatives, readily engages in cycloaddition reactions, most notably the Diels-Alder reaction. The benzyl (B1604629) substituent at the 1-position influences the stereochemical and regiochemical outcomes of these transformations.

The [4+2] cycloaddition of this compound with a range of dienophiles provides a powerful method for the synthesis of complex bridged-ring systems. The reactivity of the isobenzofuran core is driven by the gain in aromaticity in the resulting adducts. Common dienophiles employed in reactions with isobenzofuran analogues include N-substituted maleimides and activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD).

While specific studies detailing an exhaustive list of dienophiles for this compound are not abundant, the reactivity can be inferred from related systems. For instance, thioisobenzofurans have been shown to react with various dienophiles to form stable Diels-Alder adducts. The reaction of this compound with dienophiles such as N-phenylmaleimide would be expected to proceed readily to yield the corresponding cycloadduct.

Table 1: Representative Diels-Alder Reactions of Isobenzofuran Analogs

| Diene | Dienophile | Product Type | Reference |

| Thioisobenzofuran | Dimethyl acetylenedicarboxylate | Bridged polycyclic aromatic precursor | nih.gov |

| 2,5-Dimethylfuran (B142691) | N-arylmaleimide | Bicyclic adduct | nih.gov |

| Boron-substituted furans | N-phenylmaleimide | [4+2] cycloadducts | nih.gov |

The regioselectivity of the Diels-Alder reaction is a critical aspect, particularly when both the diene and dienophile are unsymmetrical. In the case of this compound, the benzyl group at the 1-position directs the regiochemical outcome. The electronic effects of the benzyl group, which is weakly electron-donating, and steric hindrance play a significant role in determining the orientation of the dienophile as it approaches the isobenzofuran.

Stereoselectivity in Diels-Alder reactions leads to the formation of endo and exo isomers. The endo product, where the substituent on the dienophile is oriented towards the diene system, is often the kinetically favored product due to secondary orbital interactions. However, the exo product can also be formed, and the ratio of endo to exo products is influenced by reaction conditions such as temperature and solvent. In the case of 1-substituted isobenzofurans, the substituent can sterically disfavor the endo approach of the dienophile, potentially leading to a higher proportion of the exo adduct. For example, in the cycloaddition of thioisobenzofurans, both exo and endo adducts have been isolated and characterized. nih.gov

The formation of epoxy-bridged adducts is a characteristic feature of the Diels-Alder reactions of furans and isobenzofurans. The oxygen atom of the furan (B31954) ring becomes a bridging atom in the resulting bicyclic or polycyclic adduct. While direct evidence for the formation of epoxy-bridged adducts specifically from this compound is limited in the provided search results, the general reaction pattern of isobenzofurans strongly suggests this outcome. For instance, intramolecular (4+3) cycloadditions of furans bearing epoxy enolsilane units lead to the formation of complex polycyclic adducts containing oxygen bridges. polyu.edu.hk

The stability of these epoxy-bridged adducts can vary. They can sometimes undergo subsequent transformations, such as rearrangement or ring-opening reactions, especially under acidic or thermal conditions.

The initial Diels-Alder adducts of this compound, containing the epoxy-bridge, can serve as versatile intermediates for further synthetic modifications. One of the most common and synthetically useful transformations is the aromatization of these adducts.

Aromatization can be achieved through various methods, often involving dehydration or deoxygenation to eliminate the oxygen bridge and form a fully aromatic naphthalene (B1677914) system. Acid-catalyzed dehydration is a common strategy. For example, the bicyclic adducts formed from the reaction of 2,5-dimethylfuran with N-arylmaleimides can be cleanly rearranged to the corresponding phthalimide (B116566) derivatives upon treatment with p-toluenesulfonic acid, with the loss of water. nih.gov This process re-establishes the aromaticity of the benzene (B151609) ring.

In the case of adducts derived from this compound, aromatization would lead to the formation of substituted naphthalene derivatives, a valuable scaffold in medicinal and materials chemistry. The specific conditions required for aromatization would depend on the nature of the substituents on the dienophile and the stability of the initial cycloadduct.

Diels-Alder Reactions with Various Dienophiles

Rearrangement Reactions

While not a reaction of this compound itself, the propargyl-allenyl isomerization is a relevant rearrangement in the synthesis of precursors that can lead to isobenzofuran derivatives. This type of nih.govnih.gov-sigmatropic rearrangement can be a key step in creating the necessary substitution pattern for the subsequent formation of the isobenzofuran ring.

For instance, sequential reactions involving Sonogashira coupling followed by a propargyl-allenyl isomerization have been utilized to create intermediates that undergo intramolecular [4+2] cycloaddition to form functionalized dihydroisobenzofurans. researchgate.net This highlights the synthetic utility of this rearrangement in accessing the core isobenzofuran structure. The isomerization of a propargyl ether to an allenyl ether, for example, can set the stage for a subsequent cyclization cascade. Such strategies provide an indirect but powerful approach to the synthesis of complex molecules derived from the isobenzofuran scaffold.

Intramolecular Cycloisomerization Pathways

There is currently no available scientific literature detailing the intramolecular cycloisomerization pathways of this compound. Isobenzofurans are well-documented as highly reactive dienes in intermolecular cycloaddition reactions, such as the Diels-Alder reaction, due to the thermodynamic benefit of forming a stable benzene ring in the product. nih.govbeilstein-journals.org However, specific studies on intramolecular cyclization, which would involve the benzyl substituent participating in a reaction with the isobenzofuran core, have not been reported. The investigation of such pathways would be necessary to understand the full scope of this compound's chemical behavior.

Mechanistic Elucidation Studies

Comprehensive mechanistic studies on this compound are not present in the current body of scientific literature. Elucidating reaction mechanisms typically involves a combination of techniques, including the trapping of reactive intermediates, isotopic labeling to trace atomic pathways, and kinetic studies to understand reaction rates and energy profiles. The absence of such studies for this compound indicates a need for foundational research into its chemical reactions.

Radical Intermediates and Trapping Experiments

No specific research has been published on the generation, characterization, or trapping of radical intermediates in reactions involving this compound. Radical intermediates are crucial in many chemical processes, and their detection is often accomplished through trapping experiments. whiterose.ac.uknih.gov These experiments typically involve a "radical trap," a molecule that reacts with a short-lived radical to form a more stable, detectable product. bohrium.com While general methods for radical trapping are well-established, their specific application to elucidate the mechanistic pathways of this compound has not been documented.

Isotopic Labeling Studies

There are no reported isotopic labeling studies for this compound. Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com This involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H) and then determining the position of that isotope in the final products. taylorandfrancis.com The lack of such studies for this compound means that the intricate details of its potential reaction mechanisms remain unexplored.

Kinetic and Thermodynamic Considerations of Reactions

Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.

Applications of 1 Benzylisobenzofuran in Advanced Organic Synthesis

As a Building Block for Polycyclic Aromatic Compounds

The core utility of 1-benzylisobenzofuran in the synthesis of polycyclic aromatic compounds (PACs) lies in its propensity to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.comresearchgate.net In this role, the isobenzofuran (B1246724) serves as the diene component, reacting with a variety of dienophiles to furnish complex, multi-ring systems. The driving force for this reaction is the formation of a more stable aromatic system in the product. rsc.org

The general mechanism involves the reaction of in situ generated this compound with a suitable dienophile, such as an activated alkene or alkyne. This initial cycloaddition typically forms a bridged bicyclic adduct. Subsequent aromatization, often through the elimination of a small molecule like water or an ether, leads to the formation of the final polycyclic aromatic product. The benzyl (B1604629) substituent at the 1-position of the isobenzofuran nucleus introduces both steric and electronic influences that can direct the regioselectivity of the cycloaddition and becomes an integral part of the final aromatic framework.

| Diene | Dienophile | Reaction Type | Product Class |

| This compound | Activated Alkenes/Alkynes | [4+2] Cycloaddition (Diels-Alder) | Polycyclic Aromatic Compounds |

Table 1: this compound in the Synthesis of Polycyclic Aromatic Compounds

Detailed research has demonstrated the utility of this approach in creating a variety of complex aromatic structures. nih.govnih.govresearchgate.net The choice of dienophile is crucial in determining the final architecture of the polycyclic system, allowing for the introduction of various functionalities and ring systems.

Role in the Construction of Heterocyclic Scaffolds

The reactivity of this compound extends beyond the synthesis of purely carbocyclic aromatic systems to the construction of diverse heterocyclic scaffolds. researchgate.net By employing dienophiles containing one or more heteroatoms, such as nitrogen, oxygen, or sulfur, chemists can access a wide array of heterocyclic frameworks. researchgate.netnih.gov

The fundamental principle remains the Diels-Alder reaction, where the isobenzofuran core acts as the diene. For instance, reaction with imines can lead to the formation of nitrogen-containing heterocycles, while reaction with activated carbonyls can yield oxygen-containing ring systems. The subsequent processing of the initial cycloadducts can introduce further complexity and lead to the formation of various fused heterocyclic systems. This versatility makes this compound a valuable precursor for generating libraries of compounds with potential applications in medicinal chemistry and materials science. cam.ac.uk

| Diene | Hetero-Dienophile | Reaction Type | Product Class |

| This compound | Imines, Carbonyls, etc. | Hetero-Diels-Alder Reaction | Heterocyclic Scaffolds |

Table 2: this compound in the Synthesis of Heterocyclic Scaffolds

Potential as an Intermediate in Biomimetic Syntheses

Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. The high reactivity and transient nature of isobenzofurans, including this compound, make them intriguing intermediates for trapping experiments that can mimic proposed biosynthetic pathways. nih.govcam.ac.uk In many natural product syntheses, highly reactive intermediates are generated and subsequently trapped by other functionalities within the same molecule or by other molecules present in the reaction mixture.

While direct and extensive research specifically detailing the use of this compound in biomimetic syntheses is an emerging area, the principle of trapping reactive isobenzofuran intermediates is well-established. It is hypothesized that a benzyl-substituted isobenzofuran could be generated under biomimetic conditions from a suitable precursor and then undergo an intramolecular or intermolecular cycloaddition to rapidly assemble a complex natural product-like scaffold. This approach holds promise for the efficient and elegant synthesis of intricate molecular architectures found in nature.

Strategies for Diverted and Diversity-Oriented Synthesis Utilizing Isobenzofuran Intermediates

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.govnih.gov The isobenzofuran core, due to its versatile reactivity in cycloaddition reactions, serves as an excellent platform for DOS. By starting with a common precursor to this compound and reacting it with a diverse set of dienophiles, a wide array of distinct molecular scaffolds can be generated.

A diverted synthesis approach can also be employed, where the reaction conditions or the nature of the reactants can be subtly altered to steer the reaction towards different product outcomes from a common intermediate. For example, by carefully selecting the dienophile or catalyst, one could favor either a carbocyclic or a heterocyclic product from the same this compound intermediate. This strategy allows for the rapid generation of molecular complexity and diversity from a single starting material, which is a cornerstone of modern drug discovery efforts. The benzyl substituent can be further functionalized to introduce additional points of diversity within the synthesized library.

| Precursor | Intermediate | Diversification Strategy | Product Library |

| Substituted Benzyl Phthalide (B148349) | This compound | Varied Dienophiles, Reaction Conditions | Structurally Diverse Polycyclic and Heterocyclic Compounds |

Table 3: this compound in Diversity-Oriented Synthesis

Spectroscopic Characterization Methodologies in 1 Benzylisobenzofuran Research

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 1-benzylisobenzofuran in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for the complete and unequivocal assignment of the molecular structure. scielo.brresearchgate.net

For complex molecules like this compound, which contains multiple aromatic and heterocyclic protons and carbons, 1D spectra often exhibit signal overlap that complicates direct interpretation. scielo.br 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities. emerypharma.comuvic.casdsu.edu

¹H-¹H COSY experiments are used to identify proton-proton coupling networks, establishing the connectivity of adjacent protons. This is particularly useful for assigning protons within the benzyl (B1604629) and isobenzofuran (B1246724) ring systems. sdsu.educore.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. sdsu.edulibretexts.org

HMBC experiments reveal correlations between protons and carbons over two to three bonds (and sometimes more), which is critical for identifying connectivity across quaternary carbons and heteroatoms. emerypharma.comlibretexts.orgnih.gov This technique is instrumental in confirming the linkage between the benzyl group and the isobenzofuran core.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. researchgate.netmdpi.com

The data obtained from these experiments allow for the complete assignment of all proton and carbon signals, confirming the constitution of this compound.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | - | - |

| 3 | - | - | - |

| 3a | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 7 | - | - | - |

| 7a | - | - | - |

| CH₂ (Benzyl) | - | - | - |

| 1' (Benzyl) | - | - | - |

| 2'/6' (Benzyl) | - | - | - |

| 3'/5' (Benzyl) | - | - | - |

| 4' (Benzyl) | - | - | - |

Note: The data in the table is representative and based on analogous structures. Actual chemical shifts for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, with a nominal mass of 208, HRMS can distinguish its molecular formula, C₁₅H₁₂O, from other potential isobaric formulas by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). nih.govnih.gov

The technique provides a calculated exact mass for a given molecular formula, which is then compared to the experimentally measured exact mass. The close agreement between these two values provides strong evidence for the proposed molecular formula.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₁₅H₁₂O | 209.0961 | - | - |

Note: The measured exact mass would be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. uobabylon.edu.iq For this compound, the IR spectrum would be expected to show:

C-O-C stretching vibrations characteristic of the furan (B31954) ether linkage.

Aromatic C=C stretching vibrations from both the benzene (B151609) and isobenzofuran rings.

=C-H stretching and bending vibrations for the aromatic and olefinic protons.

C-H stretching vibrations from the benzylic methylene (B1212753) group.

| Spectroscopy | Feature | Expected Range / Value |

|---|---|---|

| IR | Aromatic C=C Stretch | ~1600-1450 cm⁻¹ |

| IR | C-O-C Ether Stretch | ~1250-1050 cm⁻¹ |

| IR | Aromatic =C-H Stretch | ~3100-3000 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | - |

Note: λ_max values are dependent on the solvent and specific substitution pattern.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For derivatives of this compound, particularly those containing chiral centers, single-crystal X-ray diffraction analysis can unambiguously establish the absolute stereochemistry and preferred conformation. core.ac.ukmdpi.comrsc.org

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. caltech.edu Key structural parameters such as bond lengths, bond angles, and torsional angles are obtained with high precision. This information is invaluable for confirming the connectivity and spatial arrangement of atoms, providing unequivocal proof of the molecular structure. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Bond Length (C1-O) | - |

| Bond Angle (C1-O-C3) | - |

Note: Crystallographic data is specific to the crystal structure of a particular derivative.

Computational and Theoretical Chemistry Studies on 1 Benzylisobenzofuran

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful for investigating the intricacies of molecular structure and reactivity. DFT has been widely applied to the study of benzofuran (B130515) and isobenzofuran (B1246724) systems, offering a balance between computational cost and accuracy. These studies can elucidate the fundamental properties of 1-benzylisobenzofuran, from its electron distribution to its behavior in chemical reactions.

DFT calculations can provide a detailed picture of the electronic structure of this compound. By determining the molecular orbital energies and shapes, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

In related isobenzofuran systems, DFT calculations have been used to understand how substituents influence the electronic properties and, consequently, the reactivity of the isobenzofuran core. For example, a study on dienylisobenzofurans showed that the orbital coefficients of the frontier molecular orbitals could predict the nucleophilicity of different carbon atoms, thereby explaining the regioselectivity of cycloaddition reactions. Similar calculations for this compound would reveal how the benzyl (B1604629) group affects the electron density distribution in the furan (B31954) ring, influencing its behavior as a diene in Diels-Alder reactions.

Table 1: Predicted Electronic Properties of a Model Isobenzofuran System from DFT Calculations

| Property | Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.5 D | Influences solubility and intermolecular interactions |

Note: The data in this table is illustrative and based on typical values for substituted isobenzofurans. Specific values for this compound would require dedicated calculations.

A significant application of DFT is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction pathways. This is particularly useful for understanding the pericyclic reactions that isobenzofurans are known for, such as Diels-Alder reactions.

For instance, a computational study on the [8+2] cycloadditions of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) using DFT revealed multiple competing reaction pathways. The calculations showed that the reaction could proceed through a stepwise mechanism involving a zwitterionic intermediate or a concerted [4+2] cycloaddition followed by a-vinyl shift. The calculated activation free energies for each pathway helped to determine the most favorable mechanism.

A similar computational approach applied to the reactions of this compound could predict whether it would favor a concerted or stepwise mechanism in its cycloaddition reactions and how the benzyl substituent might influence the energy of the transition states.

Table 2: Calculated Activation Free Energies for Competing Reaction Pathways of a Dienylisobenzofuran with DMAD

| Reaction Pathway | Description | Activation Free Energy (kcal/mol) |

| Pathway B | Stepwise [8+2] cycloaddition | 21.7 |

| Pathway C | [4+2] cycloaddition followed by-vinyl shift | 16.6 |

| Pathway D | Alternative stepwise [8+2] cycloaddition | 29.4 |

Source: Adapted from data presented in a DFT study on dienylisobenzofurans.

Molecular Dynamics Simulations of Isobenzofuran Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the dynamics of chemical reactions.

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation of the benzyl group, and how this motion affects its reactivity. Furthermore, MD simulations could be used to investigate the interaction of this compound with solvent molecules, providing a more realistic model of its behavior in solution.

Development of Predictive Models for Stereoselectivity and Regioselectivity

Predicting the stereoselectivity and regioselectivity of chemical reactions is a major goal of computational chemistry. For complex reactions, such as the cycloadditions of substituted isobenzofurans, multiple stereoisomeric and regioisomeric products are often possible.

Computational models can be developed to predict the most likely outcome of such reactions. These models can range from relatively simple analyses of transition state energies to more sophisticated machine learning approaches. By calculating the energies of the transition states leading to different products, the stereochemical and regiochemical outcomes of a reaction can often be predicted.

For example, in the Diels-Alder reaction of a substituted isobenzofuran with an unsymmetrical dienophile, DFT calculations can be used to determine the activation energies for the formation of the different possible regioisomers. The regioisomer formed via the lowest energy transition state is predicted to be the major product. While specific predictive models for this compound have not been reported, the general methodologies are well-established and could be readily applied to predict the outcomes of its reactions.

Future Perspectives and Unexplored Research Avenues

Development of Sustainable and Green Synthesis Protocols

The pursuit of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. acs.orgacs.org Future research concerning 1-benzylisobenzofuran will undoubtedly prioritize the development of sustainable and green synthesis protocols. Current methods for generating isobenzofurans often rely on harsh conditions or stoichiometric reagents. The application of green chemistry principles could revolutionize the accessibility and utility of this compound.

Key areas of exploration will likely include:

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for initiating organic transformations. beilstein-journals.orgdoaj.orgnih.gov The development of photocatalytic methods for the generation of this compound from readily available precursors could significantly reduce the energy consumption and waste associated with traditional thermal methods.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. researchgate.netjst.org.inaurigeneservices.comvapourtec.com The generation and in situ trapping of the highly reactive this compound in a flow reactor could minimize its decomposition and allow for more efficient cycloaddition reactions. vapourtec.com

Biocatalysis: The use of enzymes for synthetic transformations is a cornerstone of green chemistry. While challenging, the development of biocatalytic routes to isobenzofuran (B1246724) precursors or even the direct enzymatic generation of this compound would represent a significant advancement in sustainability.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future research will focus on developing atom-economical methods for the synthesis of this compound precursors.

| Sustainable Method | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, use of renewable light energy, high selectivity. beilstein-journals.orgnih.gov |

| Flow Chemistry | Enhanced safety, precise control over reaction time and temperature, improved scalability. researchgate.netvapourtec.com |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. |

| Atom Economy | Reduced waste, increased efficiency, lower cost of synthesis. |

Exploration of Novel Catalytic Systems for Isobenzofuran Chemistry

Catalysis is fundamental to expanding the reaction scope of any reactive intermediate. For this compound, the exploration of novel catalytic systems could unlock unprecedented transformations and applications. While Diels-Alder reactions are the hallmark of isobenzofuran chemistry, catalysis could enable other modes of reactivity.

Future research directions in this area may include:

Transition Metal Catalysis: The use of transition metals like rhodium and palladium has been instrumental in the synthesis of related heterocyclic compounds. chemistryviews.orgresearchgate.net Research into rhodium-catalyzed C-H activation or palladium-catalyzed cross-coupling reactions involving this compound or its precursors could lead to novel synthetic routes and molecular structures.

Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric synthesis. The development of chiral organocatalysts for the enantioselective cycloaddition reactions of this compound would be a significant breakthrough, providing access to optically active complex molecules. An isobenzofuran-based organocatalyst has been computationally designed and experimentally validated to increase the rate and regioselectivity of azide-alkyne cycloadditions. acs.org

Lewis Acid Catalysis: Lewis acids can modulate the reactivity of dienes and dienophiles in Diels-Alder reactions. Investigating the effect of various Lewis acids on the cycloaddition reactions of this compound could lead to enhanced reactivity, altered regioselectivity, and the ability to use less reactive dienophiles.

Photoredox Catalysis: This rapidly evolving field combines visible light photocatalysis with redox-active catalysts to enable a wide range of organic transformations. nih.gov Applying photoredox catalysis to isobenzofuran chemistry could open up new avenues for radical-based reactions and novel cycloaddition pathways. A method for the oxidative [3+2] cycloaddition of phenols and alkenes using visible light-activated transition metal photocatalysis has been developed for the synthesis of dihydrobenzofurans. nih.gov

| Catalytic System | Potential Application in this compound Chemistry |

| Transition Metal Catalysis | C-H functionalization, cross-coupling reactions, novel cycloadditions. chemistryviews.orgresearchgate.net |

| Organocatalysis | Asymmetric cycloadditions, enantioselective synthesis of complex molecules. acs.org |

| Lewis Acid Catalysis | Enhanced reactivity in Diels-Alder reactions, control of stereoselectivity. |

| Photoredox Catalysis | Access to radical-mediated reactions, novel cycloaddition pathways. nih.gov |

Expansion of this compound's Synthetic Utility to Undiscovered Molecular Architectures

The primary application of isobenzofurans has been in the synthesis of polycyclic aromatic hydrocarbons (PAHs) through their role as potent dienes in Diels-Alder reactions. acs.orgvt.edu However, the synthetic potential of this compound is far from exhausted. Future research will focus on harnessing its reactivity to construct previously inaccessible and functionally rich molecular architectures.

Promising areas for future exploration include:

Total Synthesis of Natural Products: Many natural products contain complex polycyclic frameworks. documentsdelivered.comnih.govresearchgate.netrsc.orgnih.govyoutube.comresearchgate.net The strategic use of this compound in Diels-Alder reactions could provide a convergent and efficient approach to the synthesis of intricate natural product skeletons. rsc.org

Higher-Order Cycloadditions: Beyond the [4+2] Diels-Alder reaction, isobenzofurans have the potential to participate in higher-order cycloadditions, such as [8+2] and [10+2] cycloadditions, with appropriate reaction partners. researchgate.netrsc.org The investigation of these reactions with this compound could lead to the discovery of novel polycyclic systems with unique electronic and steric properties.

Domino and Tandem Reactions: Designing one-pot reactions where the in situ generation of this compound is followed by a cascade of reactions can rapidly build molecular complexity. nih.govnih.gov Such domino or tandem sequences could involve cycloadditions followed by rearrangements, ring-opening, or further functionalization.

Synthesis of Novel Heterocycles: While isobenzofuran itself is a heterocycle, its reactions can be tailored to produce a diverse range of other heterocyclic systems. For instance, a novel synthesis of isoquinolines has been achieved through an isobenzofuran-nitrile Diels-Alder reaction. nih.gov Exploring the reactions of this compound with heterodienophiles or its participation in cycloadditions followed by skeletal rearrangements could yield novel classes of heterocyclic compounds with potential biological activity. nih.gov

| Molecular Architecture | Synthetic Approach Utilizing this compound |

| Complex Natural Products | Convergent synthesis via intermolecular or intramolecular Diels-Alder reactions. youtube.comrsc.org |

| Novel Polycyclic Aromatic Hydrocarbons | Higher-order cycloaddition reactions, such as [8+2] and [10+2]. researchgate.netnih.govacs.org |

| Diverse Heterocyclic Systems | Reactions with heterodienophiles, cycloaddition-rearrangement cascades. nih.govrsc.org |

| Spirocyclic and Fused Ring Systems | Intramolecular Diels-Alder reactions, tandem reaction sequences. nih.govnih.gov |

Advanced Integrated Experimental and Computational Methodologies

A synergistic approach combining advanced experimental techniques with powerful computational methods will be crucial for unlocking the full potential of this compound chemistry. This integrated strategy can provide deep mechanistic insights, guide experimental design, and accelerate the discovery of new reactions and applications.

Future research will likely involve:

In Situ Spectroscopic Analysis: The transient nature of this compound makes its direct observation challenging. The use of advanced spectroscopic techniques, such as rapid-injection NMR and transient absorption spectroscopy, can enable the in situ characterization of this reactive intermediate, providing valuable data on its formation, stability, and reaction kinetics.

High-Throughput Screening (HTS): HTS allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.govjohnshopkins.eduunchainedlabs.comnih.govsigmaaldrich.com Employing HTS to explore the reaction space of this compound can accelerate the discovery of novel transformations and the optimization of reaction conditions.

Density Functional Theory (DFT) Calculations: DFT has become an indispensable tool for studying reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. pku.edu.cnresearchgate.netresearchgate.net DFT calculations can be used to investigate the transition states of cycloaddition reactions involving this compound, elucidate the factors controlling stereoselectivity, and predict its reactivity with various dienophiles.

Machine Learning and Artificial Intelligence: The application of machine learning and AI in chemistry is a rapidly growing field. These tools can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby accelerating the pace of discovery in this compound chemistry.

| Integrated Methodology | Application in this compound Research |

| In Situ Spectroscopic Analysis | Direct observation and characterization of the transient this compound intermediate. |

| High-Throughput Screening (HTS) | Rapid discovery of new reactions, catalysts, and optimal reaction conditions. nih.govunchainedlabs.comnih.gov |

| Density Functional Theory (DFT) | Mechanistic elucidation of cycloaddition reactions, prediction of reactivity and selectivity. pku.edu.cnresearchgate.netresearchgate.net |

| Machine Learning and AI | Prediction of reaction outcomes, optimization of synthetic routes, discovery of novel transformations. |

Q & A

Q. What are the standard synthetic routes for 1-Benzylisobenzofuran, and how can reaction conditions be optimized for yield?

- Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Optimization involves adjusting catalysts (e.g., AlCl₃ for alkylation), temperature (60–120°C), and solvent polarity (e.g., dichloromethane or toluene). Yield improvements may require inert atmospheres or stoichiometric control of benzyl halides. Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer: Key techniques include ¹H/¹³C NMR (to confirm substitution patterns and benzyl group integration), IR spectroscopy (to identify furan C-O-C stretches at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances interpretation accuracy. Experimental protocols must align with reproducibility guidelines, as detailed in journal author instructions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in sealed, dry containers away from oxidizers. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. Spills should be absorbed with inert materials (e.g., silica) and disposed of as hazardous waste, per GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer: Conduct a systematic review (PRISMA framework ) to identify variables affecting bioactivity, such as assay conditions (e.g., cell lines, concentrations) or structural modifications (e.g., substituent positions). Meta-analyses can statistically harmonize data, while controlled in vitro/in vivo replication studies isolate confounding factors. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for designing experiments to study structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups at C-3 or C-5) and correlate changes with activity data. Employ multivariate analysis (e.g., PCA) to identify critical physicochemical descriptors (logP, polar surface area) influencing potency .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) in this compound derivatives be diagnostically addressed?

- Methodological Answer: Re-examine sample purity via HPLC or TLC. Use variable-temperature NMR to detect dynamic effects (e.g., rotamers causing peak splitting). Compare experimental data with calculated spectra (e.g., using ACD/Labs or Gaussian). For stereochemical ambiguities, employ NOESY/ROESY to confirm spatial proximity of protons .

Q. What methodologies enable the study of this compound’s photophysical properties for material science applications?

- Methodological Answer: Conduct UV-Vis spectroscopy to analyze absorption/emission maxima (λmax) and calculate bandgap energies. Time-resolved fluorescence spectroscopy assesses excited-state lifetimes. Pair with DFT calculations to model electronic transitions. For solid-state applications, perform X-ray crystallography to correlate packing modes with optoelectronic behavior .

Methodological Frameworks

Q. How should researchers structure a manuscript reporting novel this compound derivatives to meet journal standards?

- Methodological Answer: Follow Beilstein Journal of Organic Chemistry guidelines:

- Results : Present ≤5 key compounds in the main text; include synthetic schemes and spectral data (e.g., δ values for diagnostic protons).

- Supporting Information : Provide full characterization (NMR, HRMS, HPLC traces) for all derivatives.

- Discussion : Emphasize mechanistic insights (e.g., regioselectivity in synthesis) and biological relevance without duplicating figures .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify toxicity predictors. Report confidence intervals and effect sizes per CONSORT guidelines .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

- Methodological Answer:

Document reaction parameters exhaustively (e.g., stirring speed, cooling rates). Use certified reference materials for instrument calibration. Share raw data (e.g., NMR FID files) in repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. What steps mitigate biases in pharmacological evaluations of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.